Superior Histamine H3 Receptor Antagonism: 9-Fold Improvement in Binding Affinity vs. ABT-239
In a series of 5-(aminomethyl)benzofuran derivatives designed as histamine H3 receptor antagonists, compound 7h, featuring a 5-(aminomethyl)benzofuran core, achieved a human Ki of 0.05 nM, representing a 9-fold enhancement in binding affinity compared to the reference compound ABT-239 (Ki ~0.45 nM) [1].
| Evidence Dimension | Histamine H3 receptor binding affinity (human Ki) |
|---|---|
| Target Compound Data | Ki = 0.05 nM |
| Comparator Or Baseline | ABT-239 (Ki ~0.45 nM) |
| Quantified Difference | 9-fold improvement |
| Conditions | In vitro radioligand binding assay using human H3 receptors |
Why This Matters
This 9-fold potency gain is critical for CNS drug discovery programs where high target engagement at low doses is essential to minimize off-target effects.
- [1] Sun, M., et al. (2005). Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency. Journal of Medicinal Chemistry, 48(20), 6482–6490. View Source
